N1-(2-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(2-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H24FN3O4S2 and its molecular weight is 453.55. The purity is usually 95%.
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Biological Activity
N1-(2-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Fluorobenzyl group
- Thiophenes
- Piperidine moiety
- Oxalamide functional group
The molecular formula is C19H22FN3O3S, with a molecular weight of approximately 393.45 g/mol.
Research indicates that compounds similar to this compound may modulate various biological pathways, particularly through interactions with ion channels and receptors involved in pain perception and inflammatory responses. The compound's structure suggests it could act on the TRPM8 (transient receptor potential melastatin 8) ion channel, which plays a crucial role in sensory signaling.
1. Antinociceptive Effects
Studies have shown that related compounds exhibit significant antinociceptive properties, suggesting potential applications in pain management. The modulation of TRPM8 channels may contribute to these effects by influencing sensory pathways involved in pain perception.
2. Anti-inflammatory Activity
The presence of the thiophene ring is often associated with anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce inflammation in various biological models, indicating that this compound may possess similar properties.
Case Study: TRPM8 Modulation
A study investigated the effects of this compound on TRPM8 channels. The findings indicated that the compound effectively inhibited TRPM8 activity, leading to reduced pain responses in animal models. This modulation suggests its potential as a therapeutic agent for conditions involving chronic pain.
Compound Name | Mechanism of Action | Notable Effects |
---|---|---|
This compound | TRPM8 inhibition | Reduced pain response |
Similar Compound A | TRPM8 modulation | Anti-inflammatory effects |
Similar Compound B | Ion channel interaction | Analgesic properties |
3. Anticancer Activity
Preliminary studies suggest that structural analogs may exhibit anticancer properties. The introduction of sulfur-containing groups has been linked to enhanced biological activity against certain cancer cell lines, warranting further investigation into the anticancer potential of this compound.
Properties
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S2/c21-17-8-2-1-6-15(17)14-23-20(26)19(25)22-11-10-16-7-3-4-12-24(16)30(27,28)18-9-5-13-29-18/h1-2,5-6,8-9,13,16H,3-4,7,10-12,14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGHGLGEUGWEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.